Methyl (methylthio)acetate is an organic compound classified as a methyl ester of methylthioacetic acid. Its chemical formula is CHOS, and it has a molecular weight of approximately 120.17 g/mol. This compound features a methylthio group (-S-CH) attached to an acetate moiety, making it a member of the thioester family. Methyl (methylthio)acetate is characterized by its liquid state at room temperature and has a water solubility of approximately 67.9 mg/mL, indicating moderate solubility in aqueous solutions .
The biological activity of methyl (methylthio)acetate is not extensively documented, but it is known to exhibit some pharmacological properties. It may interact with certain enzymes or biological pathways due to its structural similarity to other thioesters. For example, compounds with thioether functionalities often show antimicrobial properties and can act as substrates for various metabolic enzymes .
Methyl (methylthio)acetate can be synthesized through several methods:
Methyl (methylthio)acetate has potential applications in various fields:
Methyl (methylthio)acetate shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl acetate | CHO | Simple ester, widely used as a solvent |
| Ethyl (methylthio)acetate | CHOS | Ethyl group replaces the methyl group |
| Methyl thioglycolate | CHOS | Contains a hydroxyl group, used in hair treatments |
| Methyl mercaptan | CHS | A simple thiol known for its strong odor |
Methyl (methylthio)acetate stands out due to its unique combination of both ester and thioether functionalities, which may confer distinct properties compared to these similar compounds .
Nucleophilic acylation is a cornerstone for synthesizing thioesters like methyl (methylthio)acetate. A classic method involves reacting potassium thioacetate with methyl iodide:
$$ \text{CH}3\text{COSK} + \text{CH}3\text{I} \rightarrow \text{CH}3\text{COSCH}3 + \text{KI} $$
This approach, highlighted in foundational studies, offers high yields under mild conditions. Alternatively, dehydrating agents like dicyclohexylcarbodiimide (DCC) facilitate direct esterification between thioacetic acid and methanol. Recent advancements utilize safer coupling reagents like T3P and cyclopentanone as solvents to enhance sustainability.
Transition metals such as copper and cobalt enable efficient thiocarbonylation. For instance, copper-catalyzed reactions between alkyl iodides and thiols in the presence of carbon monoxide yield thioesters. Similarly, palladium complexes catalyze the coupling of alkynes with thioesters, retaining the carbonyl group. These methods achieve regioselectivity and functional group tolerance, making them valuable for complex molecule synthesis.
Microwave irradiation significantly accelerates reaction kinetics. A study demonstrated the synthesis of β-keto thioethers via a three-component reaction of arylglyoxals, thiols, and cyclic 1,3-dicarbonyls under microwave heating. This method reduced reaction times from hours to minutes while maintaining high purity (>95%).
Brevibacterium species produce methyl (methylthio)acetate via branched-chain amino acid catabolism. L-leucine is transaminated to α-ketoisocaproate, which undergoes oxidative decarboxylation to form isovaleryl-CoA. Subsequent thioesterification with methanethiol yields the compound. This pathway is critical in cheese ripening, contributing to sulfurous aroma profiles.
Brevibacterium species demonstrate remarkable capacity for S-methyl thioester biosynthesis through specialized metabolic pathways that have been extensively characterized [7] [8] [18]. Research conducted on Brevibacterium linens strains has revealed sophisticated enzymatic mechanisms responsible for volatile sulfur compound production, with particular emphasis on thioester formation [8] [18]. These bacteria possess unique enzymatic systems that enable efficient conversion of amino acid precursors into complex thioester compounds, including methyl (methylthio)acetate [7] [18].
The primary metabolic pathway in Brevibacterium species involves methionine gamma-lyase activity, which catalyzes the direct conversion of methionine to methanethiol, alpha-ketobutyrate, and ammonia [5] [17] [18]. This pyridoxal phosphate-dependent enzyme demonstrates high specificity for methionine degradation and represents the most direct route for methanethiol production in these organisms [18]. Brevibacterium linens strain BL2 exhibited the highest methanethiol-producing capacity among tested organisms, demonstrating 100% relative activity under optimal assay conditions [5].
| Organism | Methanethiol Production (μM/mg protein/h) | Cystathionine Degradation (μM/mg protein/h) | Methionine Aminotransferase Activity (mM/mg protein/h) |
|---|---|---|---|
| Brevibacterium linens BL2 | 100.0 | 0.0 | 0.0 |
| Brevibacterium linens BL1 | 10.2 | 32.2 | 0.5 |
| Lactococcus lactis subsp. cremoris S2 | 2.5 | 144.1 | 1.9 |
| Lactobacillus helveticus CNRZ32 | 0.0 | 4.8 | 3.6 |
Brevibacterium antiquum and Brevibacterium aurantiacum have been demonstrated to produce S-methyl thioesters using both short-chain fatty acids and branched-chain amino acids as precursors [7]. These organisms exhibit sophisticated catabolic pathways that enable the conversion of leucine to various S-methyl thioesters, including S-methyl thioacetate and S-methyl thioisobutyrate [7]. The leucine catabolic pathway involves initial transamination to produce S-methyl thioisovalerate, followed by subsequent metabolic transformations that generate diverse thioester products [7].
The regulation of thioester production in Brevibacterium species demonstrates complex dependency on sulfur amino acid concentrations in the growth medium [5] [20]. Methionine addition to growth media significantly enhanced methanethiol-producing capacity in Brevibacterium linens BL2, with production rates increasing proportionally to methionine concentration [5]. This induction pattern suggests sophisticated regulatory mechanisms that respond to substrate availability and metabolic demand [20].
Acetyl-coenzyme A transferase enzymes play fundamental roles in thioester biosynthesis through their capacity to catalyze coenzyme A group transfer reactions [30] [31]. These enzymes belong to diverse families that demonstrate varying substrate specificities and catalytic mechanisms, with particular relevance to bacterial thioester production [30]. The Cat1 family of coenzyme A transferases specifically catalyzes reactions involving small acyl-coenzyme A substrates, including acetyl-coenzyme A, propionyl-coenzyme A, and butyryl-coenzyme A [30].
The enzymatic mechanism of acetyl-coenzyme A transferases involves sequential binding processes where cofactor binding precedes substrate interaction [28]. These enzymes demonstrate ping-pong kinetic mechanisms characterized by formation of acetyl-enzyme intermediates with high-energy bonding interactions [46]. Kinetic analysis of acetyl-coenzyme A decarbonylase/synthase complex revealed inhibition constants for coenzyme A of 6.8 microM and for acetyl-coenzyme A of 45 microM under optimal conditions [46].
| Enzyme Family | Substrate Specificity | Reaction Type | Inhibition Constant (μM) |
|---|---|---|---|
| Cat1 | Small acyl-CoA (C2-C4) | CoA transfer | 6.8 (CoA) |
| OXCT1 | Oxo and hydroxy acyl-CoA | Ketone body metabolism | 45 (Acetyl-CoA) |
| Frc | Unusual acyl-CoA | Specialized pathways | Variable |
Thioesterase enzymes complement acetyl-coenzyme A transferase activity by catalyzing thioester bond hydrolysis in numerous biochemical pathways [47]. These enzymes have been classified into 35 families based on sequence similarity, with each family demonstrating specific substrate preferences and catalytic mechanisms [47]. Thioesterase II, encoded by the tesB gene, exhibits broad substrate specificity for C6 to C18 acyl-coenzyme A esters and demonstrates particular activity toward 3-hydroxyacyl-coenzyme A esters [12].
The physiological role of thioesterase enzymes in bacterial systems involves prevention of abnormal acyl-coenzyme A accumulation and maintenance of appropriate coenzyme A pools [12]. Expression studies in Escherichia coli demonstrated that thioesterase II activity increased significantly when 3-hydroxydecanoyl-coenzyme A accumulated to abnormally high levels [12]. This regulatory mechanism ensures balanced thioester metabolism and prevents toxic accumulation of coenzyme A derivatives [12].
Methanethiol serves as a critical substrate in bacterial thioesterogenesis through specialized enzymatic systems that enable efficient sulfur compound metabolism [32] [35] [37]. Bacterial methanethiol oxidase enzymes catalyze the oxidation of methanethiol to sulfur-containing metabolites, with copper-dependent mechanisms playing essential roles in this process [35] [37]. The methanethiol oxidase enzyme has been identified as a homotetrameric metalloenzyme belonging to the Selenium-binding protein family [35] [37].
The enzymatic basis of methanethiol utilization involves diverse bacterial systems that demonstrate varying capacities for sulfur compound metabolism [34] [38] [39]. Thiobacillus thioparus demonstrates efficient methanethiol biodegradation with removal efficiencies reaching 89-94% under optimal conditions [38]. The biodegradation process converts methanethiol into elemental sulfur particles as intermediates in the oxidation pathway to sulfate [38].
| Bacterial Species | Methanethiol Removal Efficiency (%) | Optimal Temperature (°C) | Optimal pH | Product Formation |
|---|---|---|---|---|
| Thiobacillus thioparus | 89-94 | 30 | 6.2 | Elemental sulfur |
| Hyphomicrobium sp. VS | Variable | 25-30 | 7.0-7.5 | Oxidized sulfur compounds |
| Methylacidiphilum fumariolicum | >90 | 55-60 | 2.0-3.0 | Hydrogen sulfide |
Methanethiol consumption by bacterial systems demonstrates sophisticated regulatory mechanisms that respond to substrate concentration and environmental conditions [39]. Methylacidiphilum fumariolicum SolV exhibits methanethiol consumption coupled with hydrogen sulfide production, representing a detoxification mechanism that prevents methanethiol inhibition of methane oxidation [39]. This process requires methanethiol degradation because methanethiol concentrations above 15 microM significantly inhibit bacterial growth [39].
The methylation of methanethiol to dimethyl sulfide represents an alternative pathway for methanethiol utilization in aerobic bacterial systems [34]. Membrane-bound methyltransferases encoded by the mddA gene catalyze this conversion and demonstrate widespread distribution among phylogenetically diverse bacteria [34]. Metagenomic analysis suggests that mddA genes may be present in 5-76% of soil bacteria, indicating the widespread importance of methanethiol methylation pathways [34].
Methyl (methylthio)acetate (molecular formula C₄H₈O₂S, molecular weight 120.17 g/mol) represents a crucial sulfur-containing organic compound with significant implications for prebiotic chemistry and the origin of life. This thioester compound exhibits dual functionality, containing both methylthio (-SCH₃) and acetate (CH₃COO⁻) functional groups, which positions it as a potential precursor to activated acetate analogs analogous to acetyl-coenzyme A in modern biochemistry.
The compound demonstrates moderate water solubility (approximately 67.9 mg/mL) and exists as a liquid at room temperature. Its chemical structure incorporates a thioester bond, which is thermodynamically activated and capable of participating in energy-yielding reactions similar to those observed in contemporary metabolic pathways.
The abiotic formation of methyl (methylthio)acetate faces significant thermodynamic challenges. Research by Chandru and Gilbert demonstrates that thioesters, including methylthioacetate, exhibit extraordinarily low equilibrium constants for their formation, making their spontaneous accumulation in prebiotic environments thermodynamically unfavorable. The high free energy change associated with thioester hydrolysis (ΔG ≈ -7.5 to -8.2 kcal/mol) indicates that these compounds are inherently unstable in aqueous solutions.
Despite these thermodynamic constraints, experimental studies suggest that kinetic factors may be more important than thermodynamic limitations in determining the feasibility of thioester formation under prebiotic conditions. The presence of catalytic mineral surfaces and favorable reaction conditions can potentially overcome thermodynamic barriers through kinetic stabilization mechanisms.
Recent breakthrough research has identified nickel sulfide (NiS) as a potent catalyst for the prebiotic synthesis of methyl (methylthio)acetate through acetylene-methanethiol condensation reactions. This catalytic system operates under hydrothermal conditions that closely resemble those found at alkaline hydrothermal vents on the early Earth.
Reaction Mechanism and Pathway
The nickel-sulfide catalyzed synthesis proceeds through a multi-step mechanism involving the formation of organometallic intermediates. Under hydrothermal conditions (105°C, 1 atmosphere), acetylene (C₂H₂) reacts with nickel sulfide to form bis(dithiolene)nickel complexes with the molecular formula (C₂H₂S₂)₂Ni. This complex, identified through UV-Vis spectroscopy, mass spectrometry, and nuclear magnetic resonance analysis, represents the simplest form of bis(dithiolene)nickel species that can be obtained from two acetylene molecules, four sulfur atoms, and one nickel atom.
The formation mechanism involves several key steps:
Initial Complex Formation: Acetylene molecules coordinate with nickel sulfide surfaces under oxygen-free conditions, forming intermediate organometallic species.
Bis(dithiolene) Assembly: The coordinated acetylene undergoes sulfur insertion reactions to generate the characteristic bis(dithiolene)nickel complex (C₄H₄S₄Ni).
Methanethiol Integration: In the presence of methanethiol (CH₃SH), the bis(dithiolene)nickel complex facilitates carbon-sulfur bond formation, leading to the incorporation of methylthio groups.
Product Formation: The final step involves the formation of methyl (methylthio)acetate through acetyl group transfer and thioester bond formation.
Catalytic Properties and Mechanism
The nickel bis(dithiolene) complex exhibits remarkable catalytic properties that mirror those of contemporary enzymes. Specifically, this system demonstrates structural and functional similarity to acetylene hydratase, an enzyme found in Pelobacter acetylenicus that converts acetylene to acetaldehyde. The prebiotic nickel complex catalyzes the same fundamental transformation, suggesting an evolutionary connection between mineral-catalyzed reactions and enzymatic processes.
The catalytic mechanism involves:
Experimental Conditions and Yields
Laboratory experiments demonstrate that this catalytic system operates effectively under prebiotically relevant conditions:
The reaction system shows robust performance with sustained catalyst activity over multiple reaction cycles. The bis(dithiolene)nickel complex exhibits a characteristic pink coloration that diminishes over time as the complex degrades, with complete loss of activity after 3 days of continuous operation.
Mechanistic Insights and Enzyme Analogy
The discovery of this nickel-catalyzed pathway provides compelling evidence for the enzyme-like behavior of mineral catalysts in prebiotic environments. The structural resemblance between the bis(dithiolene)nickel complex and the active sites of modern molybdopterin-containing enzymes suggests an evolutionary trajectory from mineral catalysts to biological enzymes.
This catalytic system demonstrates several key features characteristic of enzymatic function:
Hydrothermal vents represent one of the most promising environments for prebiotic chemistry and the origin of life. These systems provide the necessary combination of energy sources, chemical gradients, and catalytic mineral surfaces required for complex organic synthesis.
Alkaline Hydrothermal Vent Environment
Alkaline hydrothermal vents, exemplified by the Lost City vent field, create unique physicochemical conditions that favor the formation of organic compounds through mineral-catalyzed reactions. These environments are characterized by:
Serpentinization Process
The serpentinization process, which occurs when ultramafic rocks react with water, produces the reducing conditions necessary for organic synthesis. This process generates:
Proto-Metabolic Pathways
Hydrothermal vent environments support proto-metabolic pathways that closely resemble modern biochemical processes. These pathways include:
1. Acetyl-CoA Pathway Analogs
The reductive acetyl-CoA pathway, also known as the Wood-Ljungdahl pathway, represents one of the most ancient carbon fixation mechanisms and provides a template for understanding prebiotic carbon fixation. In hydrothermal vent environments, this pathway can be partially replicated through mineral-catalyzed reactions:
2. Reverse Tricarboxylic Acid Cycle
The reverse TCA cycle operates in hydrothermal vent environments through mineral-catalyzed reactions that mirror enzymatic processes:
Experimental Simulation Studies
Laboratory simulations of hydrothermal vent conditions have provided detailed insights into the mechanisms of organic synthesis in these environments. Key experimental approaches include:
1. Flow-Through Reactor Systems
These systems simulate the dynamic nature of hydrothermal vents with continuous flow of reactants and products:
2. Batch Reactor Studies
Sealed reactor systems allow for detailed mechanistic studies under controlled conditions:
3. Microfluidic Vent Simulators
Advanced microfluidic systems recreate the microscale environment of hydrothermal vents:
Protocell Formation and Metabolism
Recent experimental work has demonstrated the formation of protocells in simulated hydrothermal vent conditions. These protocells exhibit several key features:
1. Membrane Formation
Fatty acid membranes form spontaneously under hydrothermal conditions:
2. Metabolic Activity
Protocells demonstrate metabolic activity through mineral-catalyzed reactions:
3. Hereditary Information
Protocells show evidence of information storage and transfer:
Geochemical Constraints and Plausibility
The formation of methyl (methylthio)acetate in hydrothermal vent environments faces several geochemical constraints that must be considered for assessing prebiotic plausibility:
1. Thermodynamic Feasibility
While thioester formation is thermodynamically unfavorable in bulk aqueous solutions, local conditions at hydrothermal vents can create favorable environments:
2. Kinetic Considerations
Kinetic factors often dominate over thermodynamic constraints in prebiotic environments:
3. Environmental Stability
The stability of methyl (methylthio)acetate under hydrothermal conditions depends on several factors:
Flammable